4-Azido-1-tert-butylpiperidine

Descripción general

Descripción

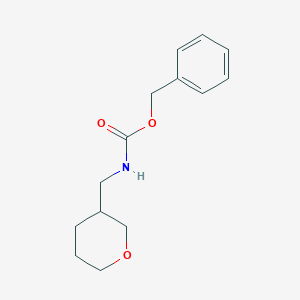

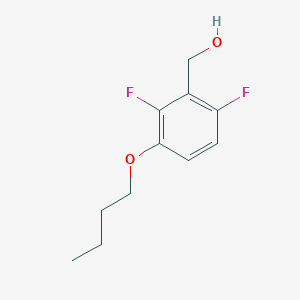

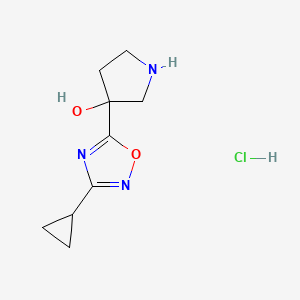

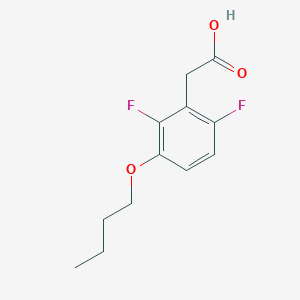

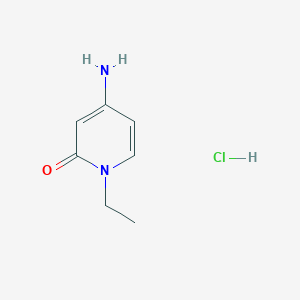

4-Azido-1-tert-butylpiperidine is a chemical compound with the molecular formula C9H18N4 and a molecular weight of 182.27 g/mol1. It is intended for research use only1.

Synthesis Analysis

The specific synthesis process for 4-Azido-1-tert-butylpiperidine is not readily available from the search results. However, it is known that this compound has gained significant interest in recent years due to its potential applications in various fields of research and industry1.Molecular Structure Analysis

The molecular structure of 4-Azido-1-tert-butylpiperidine is not directly provided in the search results. However, it is known that the molecule consists of nine carbon atoms, eighteen hydrogen atoms, and four nitrogen atoms1.Chemical Reactions Analysis

Specific chemical reactions involving 4-Azido-1-tert-butylpiperidine are not provided in the search results. However, azides in general are known to participate in a variety of reactions, including substitution, reduction, and rearrangements2.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Azido-1-tert-butylpiperidine are not directly provided in the search results. However, it is known that the molecule has a molecular weight of 182.27 g/mol1.Aplicaciones Científicas De Investigación

Azides in the Synthesis of Various Heterocycles

- Summary of Application : Organic azides are used in various applications, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions. These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

- Methods of Application : The review groups the synthetic methods of organic azides into different categories. It deals with the functionality of the azido group in chemical reactions .

- Results or Outcomes : The review provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications

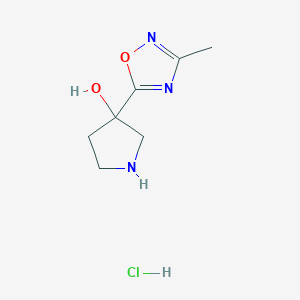

- Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes : The review covers the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

4-Tert-butylpyridine-assisted low-cost and soluble copper phthalocyanine as dopant-free hole transport layer for efficient Pb- and Sn-based perovskite solar cells

4-Tert butylpyridine induced MAPbI3 film quality enhancement for improving the photovoltaic performance of perovskite solar cells with two-step deposition route

4-Tert-butylpyridine-assisted low-cost and soluble copper phthalocyanine as dopant-free hole transport layer for efficient Pb- and Sn-based perovskite solar cells

4-Tert butylpyridine induced MAPbI3 film quality enhancement for improving the photovoltaic performance of perovskite solar cells with two-step deposition route

Safety And Hazards

The specific safety and hazard information for 4-Azido-1-tert-butylpiperidine is not available in the search results. However, it is important to note that this compound is intended for research use only and is not intended for human or veterinary use1.

Direcciones Futuras

The future directions for the use of 4-Azido-1-tert-butylpiperidine are not specified in the search results. However, given its potential applications in various fields of research and industry, it is likely that further studies will continue to explore its properties and potential uses1.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

Propiedades

IUPAC Name |

4-azido-1-tert-butylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4/c1-9(2,3)13-6-4-8(5-7-13)11-12-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLMTUKDSKFWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-1-tert-butylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1383291.png)

![tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate](/img/structure/B1383292.png)

amine hydrochloride](/img/structure/B1383297.png)

amine](/img/structure/B1383299.png)